Dthp-ornithine can be derived from natural sources, primarily through the metabolic pathways involving arginine and glutamine. It is classified as an amino acid derivative and is often studied in the context of metabolic engineering and synthetic biology. Ornithine, the parent compound, can be found in dietary sources such as fish, dairy products, and legumes .
The synthesis of Dthp-ornithine typically involves biochemical pathways that utilize microbial fermentation techniques. The most common organism used for this purpose is Corynebacterium glutamicum, which has been genetically engineered to enhance its production capabilities.
Dthp-ornithine's molecular structure can be characterized by its specific functional groups and stereochemistry.
The structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .
Dthp-ornithine participates in several biochemical reactions:
Dthp-ornithine's mechanism of action primarily revolves around its role in nitrogen metabolism and cellular signaling:
Dthp-ornithine exhibits several notable physical and chemical properties:
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide insights into its thermal stability .
Dthp-ornithine has diverse applications across various fields:
Ornithine, a non-proteinogenic α-amino acid with the molecular formula C₅H₁₂N₂O₂, serves as a foundational structure for diverse biochemical derivatives. Its basic structure features a central alpha-carbon bonded to an amino group (-NH₂), a carboxyl group (-COOH), and a side chain containing an additional primary amine group at the delta position. This unique diamine configuration enables ornithine to participate in complex chemical modifications, leading to derivatives such as Dthp-ornithine (Decahydro-1,4-thiazepine-3,6-dicarboxylic acid derivative). These modifications typically occur at three reactive sites: the alpha-amino group, delta-amino group, or carboxyl group. Structural analogues of ornithine are systematically classified based on their modifications [1] [5]:
Table 1: Classification of Key Ornithine Derivatives
Derivative Type | Structural Feature | Biological Source |
---|---|---|
Acylated Ornithines | Fatty acid chains amide-linked to α-NH₂ | Gram-negative bacteria |
Hydroxylated Ornithines | OH-group added to amide-linked fatty acid | Burkholderia cenocepacia |
N-methylated Ornithines | Methylation of delta-NH₂ | Singulisphaera acidiphila |
Dthp-Ornithine | Bicyclic thiazepine-carboxylic acid system | Synthetic/Engineered analogues |
Dthp-ornithine represents a structurally advanced analogue where the ornithine backbone is integrated into a rigidified decahydro-1,4-thiazepine dicarboxylic acid scaffold. This modification imposes conformational constraints, altering molecular interactions compared to native ornithine. Such engineered derivatives exemplify the chemical versatility of ornithine beyond its natural roles [1] [6].
The biochemical significance of ornithine was first illuminated through the work of Sir Hans Adolf Krebs and Kurt Henseleit. In 1932, they elucidated the urea cycle (also termed the ornithine cycle), demonstrating ornithine’s catalytic role in converting toxic ammonia into urea in mammalian liver tissues. Their experiments using liver slices and Warburg manometers revealed that ornithine and citrulline acted as intermediates, regenerating arginine while facilitating nitrogen excretion—a landmark discovery in metabolic biochemistry [8].
Table 2: Milestones in Ornithine Research
Year | Discovery | Key Researchers |
---|---|---|
1932 | Urea cycle (Ornithine cycle) | Krebs and Henseleit |
1960s | Ornithine decarboxylase (ODC) pathway | Russel and Snyder |
2004 | Gene for lyso-ornithine lipid synthesis | Microbiology consortiums |
2011 | Hydroxylase enzyme (olsD) in OL modification | Burkholderia researchers |
2015 | Ornithine lipid N-methyltransferase (OlsG) | Planctomycete studies |
Subsequent research expanded ornithine’s relevance beyond mammalian metabolism. In the 1960s, ornithine decarboxylase was identified as the rate-limiting enzyme in polyamine biosynthesis, linking ornithine to cellular proliferation. Parallel work in microbiology uncovered ornithine-containing lipids (OLs) in over 25% of sequenced bacterial species, where phosphorus-free OLs serve as membrane components, particularly under phosphate limitation. The discovery of OL structural diversity—from "OL-A" to "OL-E"—highlighted ornithine’s adaptability in microbial stress responses [1] [5] [8].
Structural alterations to ornithine, whether enzymatic or synthetic, profoundly impact its biochemical functionality. Natural modifications in bacterial ornithine lipids enhance environmental adaptability:
Functional outcomes of these modifications include:
Table 3: Functional Adaptations of Modified Ornithine Derivatives
Modification Type | Biological Function | Application Example |
---|---|---|
Fatty Acylation | Membrane lipid bilayer stabilization | Stress adaptation in bacteria |
Delta-Amino Methylation | Reduced polarity for membrane integration | Bioengineering of lipid anchors |
Carboxyl Esterification | Prodrug synthesis for enhanced cellular uptake | Pharmaceutical formulations |
Dthp-Constrained Backbone | Enzyme-substrate specificity modulation | Design of metabolic pathway inhibitors |
These structural innovations underscore ornithine’s role as a versatile biochemical platform, enabling organisms—and researchers—to tailor molecular properties for specific physiological or biotechnological objectives [1] [5] [6].
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